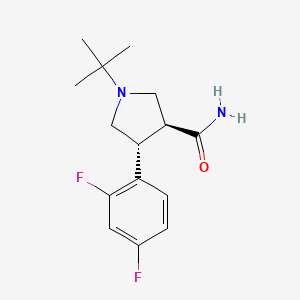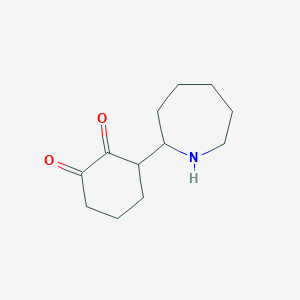
3-(Azepan-2-YL)cyclohexane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azepan-2-YL)cyclohexane-1,2-dione is a chemical compound with the molecular formula C₁₂H₁₉NO₂ and a molecular weight of 209.28 g/mol . It is characterized by a cyclohexane ring substituted with an azepane group and two ketone functionalities. This compound is primarily used in research and development settings.
Métodos De Preparación
The synthesis of 3-(Azepan-2-YL)cyclohexane-1,2-dione involves several steps. One common method includes the reaction of cyclohexane-1,2-dione with azepane under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
3-(Azepan-2-YL)cyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The azepane group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(Azepan-2-YL)cyclohexane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Azepan-2-YL)cyclohexane-1,2-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
3-(Azepan-2-YL)cyclohexane-1,2-dione can be compared with other similar compounds such as:
Cyclohexane-1,2-dione: Lacks the azepane group and has different chemical properties.
2-(Azepan-2-yl)cyclohexane-1,3-dione: Differs in the position of the ketone groups and the azepane substitution. These comparisons highlight the unique structural features and reactivity of this compound.
Propiedades
Fórmula molecular |
C12H19NO2 |
|---|---|
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
3-(azepan-2-yl)cyclohexane-1,2-dione |
InChI |
InChI=1S/C12H19NO2/c14-11-7-4-5-9(12(11)15)10-6-2-1-3-8-13-10/h9-10,13H,1-8H2 |
Clave InChI |
FFXRYYXWSUOTDV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(NCC1)C2CCCC(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


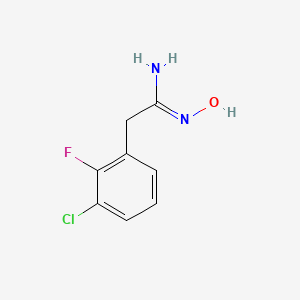
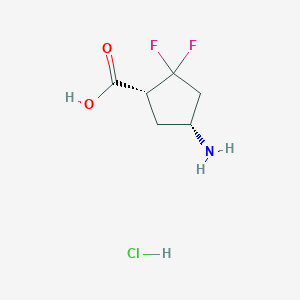
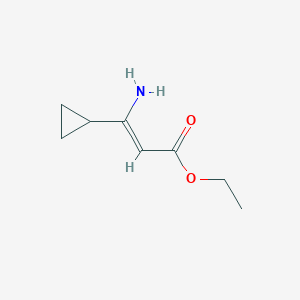

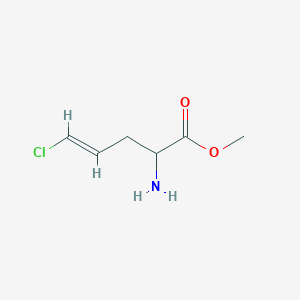



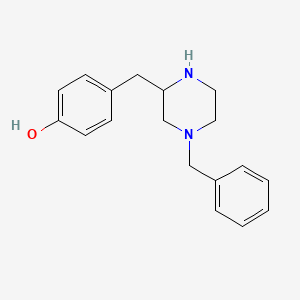
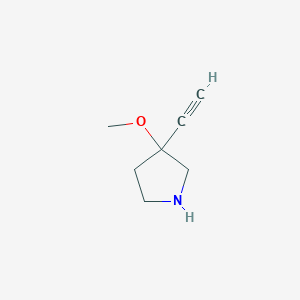
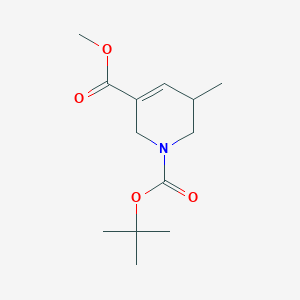
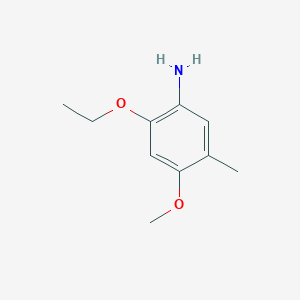
![Racemic-(3aR,5S,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15276484.png)
